1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate
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Overview
Description
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid moiety and further modified with a diethylaminoethoxy group. The citrate form indicates that it is often used in a salt form, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Acetic Acid Derivative Formation: The benzodioxole ring is then reacted with acetic acid derivatives under specific conditions to form the acetic acid moiety.
Introduction of the Diethylaminoethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure without the acetic acid and diethylaminoethoxy groups.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns.
Methylenedioxybenzene: A related compound with a methylenedioxy group attached to a benzene ring.
Uniqueness
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications distinguish it from simpler benzodioxole derivatives .
Properties
CAS No. |
51140-23-9 |
---|---|
Molecular Formula |
C24H35NO12 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H27NO5.C6H8O7/c1-4-19(5-2)10-11-21-12-13-22-17(20)14-18(3)23-15-8-6-7-9-16(15)24-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
VHVLWKPUQQRDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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